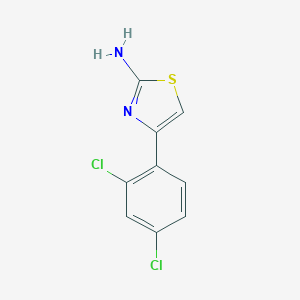

4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Description

Significance of Thiazole (B1198619) Scaffolds in Medicinal Chemistry and Organic Synthesis

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. nih.goveurekaselect.comglobalresearchonline.netfabad.org.tr This scaffold is a key component in numerous natural products, such as vitamin B1 (Thiamine), and is integral to the structure of many synthetic drugs. nih.goveurekaselect.com The versatility of the thiazole nucleus is demonstrated by its presence in a wide array of pharmacologically active agents, including the antiretroviral drug Ritonavir, the antifungal Abafungin, and the anticancer agent Tiazofurin. nih.goveurekaselect.com

Thiazole derivatives are recognized for a broad spectrum of biological activities, which has driven extensive research and development. fabad.org.trresearchgate.netbohrium.com These activities include antimicrobial, anti-inflammatory, anticancer, antiviral, and antidiabetic properties. nih.gov The ability of the thiazole scaffold to serve as a platform for generating new molecules with improved potency and favorable pharmacokinetic profiles makes it a subject of continuous interest in drug discovery. researchgate.netbohrium.com Consequently, the synthesis and modification of thiazole-containing compounds remain a vibrant area of organic synthesis and medicinal chemistry research. nih.govtandfonline.com

Table 1: Examples of Marketed Drugs Featuring a Thiazole Scaffold

| Drug Name | Therapeutic Class | Reference |

|---|---|---|

| Ritonavir | Antiretroviral (Anti-HIV) | nih.govbohrium.com |

| Sulfathiazole | Antibacterial | researchgate.netbohrium.com |

| Abafungin | Antifungal | nih.goveurekaselect.com |

| Tiazofurin | Anticancer | nih.goveurekaselect.com |

| Fanetizole | Anti-inflammatory | globalresearchonline.net |

| Meloxicam | Anti-inflammatory | globalresearchonline.net |

| Dasatinib | Anticancer (Tyrosine Kinase Inhibitor) | globalresearchonline.net |

Role of the 2-Aminothiazole (B372263) Moiety as a Privileged Structure in Contemporary Chemical Research

Within the diverse family of thiazole derivatives, the 2-aminothiazole moiety holds a special status as a "privileged structure." nih.govnih.gov In medicinal chemistry, a privileged structure is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a fertile starting point for drug design. nih.govresearchgate.net The 2-aminothiazole functionality has been frequently incorporated into drug candidates due to its ability to interact with a wide range of proteins. nih.govresearchgate.net

This scaffold is a key feature in drugs targeting enzymes like protein kinases (e.g., BRAF kinase, EGFR kinase), tubulin, and histone deacetylases, which are crucial in cancer therapy. nih.gov The amino group at the C2 position acts as a versatile functional handle, allowing for the construction of large libraries of derivatives with varied biological activities. researchgate.net Research has demonstrated that the 2-aminothiazole core is often essential for enhancing the potency and selectivity of a compound. researchgate.net Its widespread presence in compounds investigated for anticancer, anti-inflammatory, antimicrobial, and antioxidant activities underscores its importance in modern drug discovery. mdpi.com

Overview of Research Trajectories for 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine and Related Dichlorophenyl Thiazole Derivatives

Research into this compound and its analogues primarily revolves around established synthetic methodologies and evaluation for various biological activities, particularly as antimicrobial agents.

Synthesis: The most common and direct route for synthesizing 4-substituted-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis, first described in 1887. synarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com For this compound, the synthesis would typically proceed by reacting 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one with thiourea (B124793). youtube.comresearchgate.net This method is efficient and widely used for generating a variety of thiazole derivatives. organic-chemistry.org

Table 2: Hantzsch Synthesis for 4-(Aryl)-1,3-thiazol-2-amines

| α-Haloketone | Thio-reagent | Product | Reference |

|---|---|---|---|

| 2-bromo-1-(4-chlorophenyl)ethan-1-one | Thiourea | 4-(4-chlorophenyl)-1,3-thiazol-2-amine | researchgate.net |

| 2-bromo-1-(4-bromophenyl)ethan-1-one | Thiourea | 4-(4-bromophenyl)-1,3-thiazol-2-amine | researchgate.net |

Biological and Pharmacological Research: The research trajectory for dichlorophenyl thiazole derivatives often focuses on their potential as therapeutic agents. The substitution pattern on the phenyl ring, combined with the 2-aminothiazole core, is explored to modulate biological activity. Studies on closely related analogues, such as 4-(4-chlorophenyl)thiazol-2-amine and its derivatives, have shown promising results. For instance, various derivatives have been synthesized and screened for their in vitro antimicrobial activity against a panel of bacteria and fungi. researchgate.net Some derivatives of 2-amino-4-(4-chlorophenyl)-1,3-thiazole exhibited notable antifungal activity against Candida albicans and Candida glabrata. researchgate.net Other research has investigated similar structures as inhibitors of enzymes like bovine pancreatic DNase I. mdpi.com The dichlorophenyl substitution is often employed by medicinal chemists to enhance lipophilicity and potentially improve binding affinity to target proteins. Research on compounds like this compound is therefore directed at discovering novel agents with potential applications in treating infectious diseases or as enzyme inhibitors.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2S/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJACVDBTHESJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351588 | |

| Record name | 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93209-97-3 | |

| Record name | 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2,4 Dichlorophenyl 1,3 Thiazol 2 Amine and Its Analogs

Classical Hantzsch Thiazole (B1198619) Synthesis Approaches

The most fundamental and enduring method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, first reported in the 19th century. nih.govbepls.com This reaction classically involves the condensation of an α-haloketone with a thiourea (B124793). nih.gov For the specific synthesis of 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, the key starting materials are 2-bromo-1-(2,4-dichlorophenyl)ethanone and thiourea.

The synthesis of the α-haloketone intermediate is a critical preliminary step. 1-(2,4-Dichlorophenyl)ethanone can be brominated using elemental bromine in a solvent like diethyl ether to yield 2-bromo-1-(2,4-dichlorophenyl)ethanone. prepchem.com The subsequent Hantzsch reaction involves the cyclocondensation of this α-bromoketone with thiourea. The mechanism proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov This method is widely applicable for creating a variety of 4-aryl-2-aminothiazoles. For instance, reacting p-chlorophenacyl bromide with thiourea in methanol (B129727) yields [2-amino-4-(4-chlorophenyl) 1,3-thiazole]. researchgate.net

Table 1: Classical Hantzsch Synthesis of 2-Aminothiazole (B372263) Analogs

| α-Haloketone | Thio-Component | Product | Reference |

|---|---|---|---|

| 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | 4-(4-Chlorophenyl)thiazol-2-amine | ijcce.ac.ir |

| 2-Bromo-1-(4-bromophenyl)ethanone | Thiourea | 2-Amino-4-(4-bromophenyl)thiazol-2-amine | researchgate.net |

Modern and Sustainable Synthetic Pathways for 2-Aminothiazole Derivatives

While the Hantzsch synthesis is robust, concerns over the use of lachrymatory and toxic α-haloketones have driven the development of more modern, safer, and environmentally benign alternatives. bepls.comresearchgate.net

Microwave-Assisted Green Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. researchgate.netresearchgate.net This "green chemistry" approach has been successfully applied to the synthesis of 2-aminothiazoles. scilit.com In a relevant protocol, 4-aryl-2-aminothiazoles can be synthesized in a one-pot reaction from aromatic ketones, N-Bromosuccinimide (NBS), and thiourea under microwave irradiation. researchgate.net This method avoids the isolation of the hazardous α-bromoketone intermediate. The use of green solvents like water or polyethylene (B3416737) glycol (PEG)-400 further enhances the sustainability of the process. researchgate.netresearchgate.net For example, a mixture of an aromatic ketone, NBS, and thiourea in a PEG-400 and water medium can be irradiated with microwaves (e.g., at 300 W) for a short duration (28-32 minutes) to afford the desired 4-aryl-2-aminothiazole in high yields (84-89%). researchgate.net This strategy is applicable to a wide range of substituted acetophenones, including those with electron-withdrawing groups, making it a viable route for synthesizing this compound.

One-Pot Reaction Strategies

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time, solvents, and resources. clockss.org Several one-pot methods for 2-aminothiazole synthesis have been developed that start directly from the ketone. One such facile procedure involves the reaction of an aromatic methyl ketone with thiourea in the presence of copper(II) bromide. clockss.org The reaction proceeds through an in-situ α-bromination of the ketone followed by cyclization. This method has been shown to be effective for a variety of substituted aromatic ketones, affording good to excellent yields. clockss.org Another approach utilizes rust-derived Fe2O3 nanoparticles as a green catalyst for the synthesis of hydrazinyl thiazole derivatives in water, demonstrating the potential for heterogeneous catalysis in these one-pot reactions. rsc.org For instance, the reaction of 2-acetyl-5-((2,4-dichlorophenyl)diazenyl)-4-methylthiazole with hydrazonoyl halides in the presence of a base can lead to complex thiazole derivatives in a one-pot manner. nih.gov

Table 2: Comparison of One-Pot Synthesis Conditions

| Ketone | Reagents | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Methyl Ketones | Thiourea, CuBr2 | Ethyl Acetate (reflux) | 4-Aryl-2-aminothiazoles | clockss.org |

| Aromatic Ketones | Thiourea, NBS | PEG-400/Water (Microwave) | 4-Aryl-2-aminothiazoles | researchgate.net |

Regioselective Synthesis Strategies for Thiazole Rings

The Hantzsch synthesis can lead to regioisomers when N-substituted thioureas are used. The reaction between an α-haloketone and an N-monosubstituted thiourea can potentially yield a 2-(N-substituted amino)thiazole or a 3-substituted 2-iminothiazoline. In neutral solvents, the reaction typically leads exclusively to the 2-(N-substituted amino)thiazole isomer. rsc.org However, studies have shown that the reaction conditions, particularly acidity, can alter this regioselectivity. rsc.orgrsc.org Conducting the condensation in strongly acidic media, such as a mixture of 10M HCl and ethanol, can lead to the formation of significant amounts of the 3-substituted 2-imino-2,3-dihydrothiazole isomer alongside the classical product. rsc.orgrsc.org The choice of solvent, reaction time, and the specific structure of the reactants all influence the ratio of the resulting isomers. This control over regioselectivity is crucial for synthesizing specific, desired isomers for further study or application.

Derivatization Strategies and Functionalization of the this compound Scaffold

The 2-aminothiazole core is a versatile platform for further chemical modification to create libraries of compounds for biological screening. The primary amino group at the C2 position is a key handle for such derivatization.

N-Substitution of the 2-Amino Group

The amino group of the 2-aminothiazole scaffold can be readily functionalized through various reactions, such as acylation or the formation of Schiff bases. For example, [2-amino-4-(4-chlorophenyl) 1,3-thiazole] can be reacted with chloroacetyl chloride to yield an N-acylated intermediate. researchgate.net This intermediate can then be further reacted with nucleophiles like urea (B33335) or thiourea to generate more complex derivatives. researchgate.net

Another important derivatization involves the synthesis of hydrazinyl thiazoles. Starting from 1-(2,4-dichlorophenyl)ethanone, a thiosemicarbazone can be formed, which is then cyclized with an appropriate reagent. The resulting 2-hydrazinyl-4-(2,4-dichlorophenyl)thiazole can be condensed with various aldehydes to form a series of (E)-4-(2,4-dichlorophenyl)-2-(2-benzylidene)hydrazinyl)thiazole derivatives. rsc.org This strategy highlights how the 2-amino group can be modified into a hydrazinyl moiety, which serves as a linker for introducing diverse structural features. rsc.orgnih.gov

Furthermore, the synthesis of N-aryl-2-aminothiazoles, such as N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, represents another class of N-substitution. This compound can be synthesized by refluxing N-(2,4-dichlorophenyl)thiourea with 2-chloro-1,1-dimethoxyethane in a water-methanol mixture with a catalytic amount of acid. nih.govresearchgate.net This demonstrates that the substitution pattern can be dictated by the choice of the initial thiourea derivative.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-1-(2,4-dichlorophenyl)ethanone |

| Thiourea |

| 1-(2,4-Dichlorophenyl)ethanone |

| [2-Amino-4-(4-chlorophenyl) 1,3-thiazole] |

| p-Chlorophenacyl bromide |

| 2-Amino-4-(4-bromophenyl)thiazol-2-amine |

| 2-Bromo-1-(4-bromophenyl)ethanone |

| N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine |

| N-(2,4-dichlorophenyl)thiourea |

| 2-Chloro-1,1-dimethoxyethane |

| N-Bromosuccinimide (NBS) |

| Polyethylene glycol (PEG)-400 |

| Copper(II) bromide |

| (E)-4-(2,4-Dichlorophenyl)-2-(2-benzylidene)hydrazinyl)thiazole |

| 2-Acetyl-5-((2,4-dichlorophenyl)diazenyl)-4-methylthiazole |

| 2-(N-Substituted amino)thiazole |

| 3-Substituted 2-iminothiazoline |

| Chloroacetyl chloride |

Modification of the 2,4-Dichlorophenyl Moiety at the 4-Position

Modification of the 2,4-dichlorophenyl group at the 4-position of the thiazole ring primarily relies on modern cross-coupling reactions, as the electron-withdrawing nature of the two chlorine atoms makes the phenyl ring resistant to classical electrophilic substitution. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are powerful tools for this purpose. wikipedia.orgnih.gov

The Suzuki-Miyaura reaction enables the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide. libretexts.org In the context of modifying the 2,4-dichlorophenyl group, one of the chlorine atoms can be selectively replaced. The reactivity of the two chlorine atoms can differ, with the chlorine at the 4-position of the phenyl ring being potentially more reactive to oxidative addition to the palladium catalyst than the one at the 2-position due to steric hindrance. This allows for the introduction of new aryl or alkyl groups. The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction can be employed to replace one of the chlorine atoms on the dichlorophenyl ring with a primary or secondary amine, leading to a variety of N-substituted analogs. The choice of phosphine (B1218219) ligands is crucial for the efficiency and selectivity of this transformation. wikipedia.org

Below is a table illustrating potential modifications of the 2,4-dichlorophenyl moiety using these methods.

| Starting Material | Coupling Partner | Reaction Type | Catalyst/Ligand | Product |

| This compound | Phenylboronic acid | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 4-(2-Chloro-4-phenylphenyl)-1,3-thiazol-2-amine |

| This compound | Methylboronic acid | Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | 4-(2-Chloro-4-methylphenyl)-1,3-thiazol-2-amine |

| This compound | Aniline | Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | 4-(2-Chloro-4-anilinophenyl)-1,3-thiazol-2-amine |

| This compound | Morpholine | Buchwald-Hartwig Amination | Pd(OAc)₂ / RuPhos | 4-(2-Chloro-4-morpholinophenyl)-1,3-thiazol-2-amine |

Functionalization at the 5-Position of the Thiazole Ring

The 5-position of the 2-aminothiazole ring is susceptible to electrophilic substitution, a characteristic that is exploited for the synthesis of various analogs. The electron-donating amino group at the 2-position activates the ring, directing electrophiles primarily to the 5-position. nih.gov

Halogenation: Bromination is a common functionalization reaction at the 5-position. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607) or acetic acid can be used to introduce a bromine atom. This reaction has been demonstrated on similar 4-aryl-2-aminothiazole structures. nih.gov The resulting 5-bromo-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is a versatile intermediate for further modifications, for instance, through Suzuki-Miyaura cross-coupling reactions to introduce new carbon-based substituents.

Formylation: The Vilsmeier-Haack reaction is a standard method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.org Studies on 4-phenyl-2-aminothiazole derivatives have shown that formylation can occur at the 5-position of the thiazole ring. organic-chemistry.org This introduces a reactive aldehyde group that can be further elaborated into other functional groups.

Nitration: Nitration at the 5-position can be achieved using nitrating agents. For some 2-aminothiazole derivatives, a mixture of nitric acid and sulfuric acid is used, although care must be taken due to the potential for hazardous side reactions. The introduction of a nitro group provides a handle for further synthetic transformations, such as reduction to an amino group.

The following table summarizes key functionalization reactions at the 5-position of the thiazole ring.

| Starting Material | Reagent | Reaction Type | Product |

| This compound | N-Bromosuccinimide (NBS) | Halogenation | 5-Bromo-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine |

| This compound | POCl₃, DMF | Vilsmeier-Haack Formylation | 4-(2,4-Dichlorophenyl)-2-amino-1,3-thiazole-5-carbaldehyde |

| This compound | HNO₃, H₂SO₄ | Nitration | 4-(2,4-Dichlorophenyl)-5-nitro-1,3-thiazol-2-amine |

Biological Investigations of 4 2,4 Dichlorophenyl 1,3 Thiazol 2 Amine and Its Derivatives

Antimicrobial Activities

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Thiazole (B1198619) derivatives, including 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, have been evaluated for their potential to inhibit the growth of various microorganisms.

Antibacterial Efficacy Studies

The parent compound, this compound, has been synthesized and evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. ijpsi.org Studies have shown that this class of compounds possesses notable antibacterial properties. For instance, the compound demonstrated activity against Staphylococcus aureus and Klebsiella pneumoniae. ijpsi.org

Derivatives of this core structure have also been extensively studied. For example, a series of 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives showed moderate antibacterial activity against S. aureus and B. subtilis. The introduction of different substituents onto the core thiazole structure can significantly influence the antibacterial spectrum and potency. Many synthesized thiazole derivatives have shown moderate to good antibacterial activity against various strains. mdpi.com

Interactive Table: Antibacterial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| This compound | S. aureus | Active | ijpsi.org |

| This compound | K. pneumoniae | Active | ijpsi.org |

| 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivative | S. aureus | Moderately Active |

Antifungal Efficacy Studies

In addition to antibacterial effects, this compound and its analogs have been investigated for their antifungal capabilities. The parent compound was tested against the fungal species Aspergillus niger and Candida albicans, showing notable antifungal activity, which was found to be more pronounced than its antibacterial effects. ijpsi.org

The development of derivatives has aimed to enhance this antifungal potential. For instance, certain 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives have demonstrated good antifungal activity against C. albicans and C. glabrata. Modifications to the thiazole ring system are a key strategy in developing new antifungal agents. mdpi.com Thiazole-containing compounds are recognized for their potential in combating fungal infections. mdpi.com

Interactive Table: Antifungal Activity of Thiazole Derivatives

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| This compound | A. niger | Active | ijpsi.org |

| This compound | C. albicans | Active | ijpsi.org |

| 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivative | C. albicans | Good Activity |

Antitubercular Investigations

The global health threat of tuberculosis, particularly multidrug-resistant strains, necessitates the discovery of new therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds in this area. mdpi.com Research has shown that derivatives of 2-aminothiazole (B372263) can exhibit significant activity against Mycobacterium tuberculosis. mdpi.comnih.gov

For example, a series of norfloxacin-derived compounds featuring a 2,4-dichlorophenyl substituent on a 1,3,4-thiadiazole (B1197879) ring (a related heterocyclic structure) demonstrated significant antimicrobial activity against the M. tuberculosis H37Rv strain, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 64 μg/mL. nih.gov Further studies on 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have led to the design of improved compounds that maintain good antitubercular activity against both drug-susceptible and drug-resistant strains while avoiding rapid metabolic degradation. nih.gov

Anticancer / Antitumor Potentials

The structural versatility of the thiazole nucleus makes it a valuable scaffold for the design of novel anticancer agents. mdpi.combibliotekanauki.pl Derivatives of this compound have been a focus of such research, showing potential as cytotoxic and antiproliferative agents.

Cytotoxicity Profiling in Human Cancer Cell Lines

The cytotoxic effects of thiazole derivatives have been evaluated against a variety of human cancer cell lines. In one study, thiazole-amino acid hybrid derivatives were synthesized and tested against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. nih.gov While the parent 2-aminothiazoles showed weak cytotoxicity, the hybrid derivatives exhibited moderate to strong cytotoxicities. nih.gov

Specifically, certain derivatives of 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole and 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole have demonstrated the ability to inhibit the proliferation of human breast cancer MCF-7 and MDA-MB-231 cell lines. nih.gov Another study highlighted a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, with some compounds showing activity against prostate cancer (PC-3) and colon cancer (HT-29) cell lines. nih.gov

Interactive Table: Cytotoxicity of Thiazole Derivatives

| Derivative Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Thiazole-amino acid hybrids | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | Moderate to Strong | nih.gov |

| 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7, MDA-MB-231 (Breast) | Inhibitory | nih.gov |

| 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7, MDA-MB-231 (Breast) | Inhibitory | nih.gov |

Antiproliferative Mechanisms

Understanding the mechanism by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Thiazole derivatives have been shown to induce antiproliferative effects through various mechanisms.

One key mechanism involves the inhibition of specific enzymes crucial for cancer cell growth. For example, certain thiazole and 4-thiazolidinone (B1220212) derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two proteins often implicated in cancer progression. nih.gov Other research has pointed to the inhibition of Poly(ADP-Ribose) Polymerase-1 (PARP-1) by derivatives of 4-(2,4-diethoxyphenyl)thiazol-2-amine. mdpi.com

Furthermore, some thiazole derivatives have been found to induce cell cycle arrest and apoptosis (programmed cell death). For instance, one study revealed that a promising antitumor thiazole derivative caused cell cycle arrest at the G2/M phase and induced pre-G1 apoptosis in leukemia HL-60 cells. bibliotekanauki.pl This was accompanied by a significant increase in the concentration of caspase-3, a key executioner enzyme in the apoptotic pathway. bibliotekanauki.pl

Anti-inflammatory and Analgesic Effects

Derivatives of the 4-phenylthiazol-2-amine scaffold have demonstrated significant anti-inflammatory and pain-reducing (analgesic) properties. The mechanism behind these effects is often linked to the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). globalresearchonline.net The COX enzyme has two main forms: COX-1, which is typically involved in baseline physiological functions, and COX-2, which is induced during an inflammatory response. globalresearchonline.net By blocking the COX-2 enzyme, these compounds can effectively reduce inflammation. globalresearchonline.net

Research into various thiazole derivatives has shown promising results in preclinical models. For instance, a series of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles were synthesized and evaluated for their biological activities. researchgate.net Several compounds in this series, notably 8c , 8d , and 8h , showed excellent anti-inflammatory activity, while compounds 8d , 8e , and 8h also displayed significant analgesic effects. researchgate.net

In another study, a series of 4-(4-chlorophenyl)thiazol-2-amines were investigated for their ability to inhibit both DNase I and 5-LO, enzymes implicated in inflammatory processes. baiten.cn Similarly, a study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives found that specific compounds were potent inhibitors of both COX and LOX pathways, supporting the anti-inflammatory potential of the broader thiazole class. globalresearchonline.net A particularly active compound, 4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo[d]thiazol-2-yl)methylene)thiazol-2-amine (3c) , emerged from a series of thiazole/oxazole substituted benzothiazoles as a highly potent anti-inflammatory and analgesic agent in rat models. scholarsresearchlibrary.com

| Compound/Derivative Series | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles | Compounds 8c, 8d, and 8h showed excellent anti-inflammatory activity. Compounds 8d, 8e, and 8h showed excellent analgesic activity. | Not specified in abstract. | researchgate.net |

| 4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)...(3c) | Most active compound from the series in anti-inflammatory and analgesic tests. | Not specified in abstract. | scholarsresearchlibrary.com |

| 4-(4-chlorophenyl)thiazol-2-amines | Showed inhibitory activity against DNase I and 5-LO. | Dual DNase I and 5-LO inhibition. | baiten.cn |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Potent inhibitors of COX/LOX pathways. | COX-1, COX-2, and 5-LOX enzyme inhibition. | globalresearchonline.net |

Antiviral Properties (e.g., Anti-HIV)

The thiazole nucleus is a component of various compounds investigated for their ability to combat viral infections, including Human Immunodeficiency Virus (HIV). justia.com The development of antiviral drugs has made significant strides since the approval of the first antiretroviral, azidothymidine (AZT), in 1987. mdpi.com AZT works by inhibiting HIV's reverse transcriptase enzyme, a crucial component for viral replication. mdpi.com This enzyme remains a primary target for many anti-HIV drugs.

Research has shown that thiazole derivatives can effectively target different stages of the HIV life cycle. A mini-review of thiazole hybrids highlighted several compounds with potent anti-HIV-1 activity. justia.com For example, the thiazole-benzimidazole hybrid 30 exhibited powerful broad-spectrum antiviral activity by inhibiting HIV-1 reverse transcriptase (RT). justia.com Similarly, a series of 2-(2,6-dibromophenyl)-3-heteroaryl-1,3-thiazolidin-4-ones were designed as selective HIV-1 RT inhibitors, with eight compounds effectively inhibiting viral replication at nanomolar concentrations. bohrium.com

Other thiazole derivatives have been found to inhibit alphavirus replication by preventing the translation of viral RNA and the synthesis of structural proteins. clockss.org However, not all thiazole-containing scaffolds are active; a series of 2,4-disubstituted-7-methyl-1,1,3-trioxo-2H,4H-pyrazolo[4,5-e] scholarsresearchlibrary.comglobalresearchonline.netjustia.comthiadiazine derivatives were synthesized but did not show inhibitory activity against HIV replication in cell cultures. nih.gov

| Compound/Derivative Series | Target Virus | Mechanism of Action | Reference |

|---|---|---|---|

| Thiazole-benzimidazole hybrid (30) | HIV-1, HCV, H1N1 | Inhibition of HIV-1 RT, HCV NS3/4A, H1N1 NA1 | justia.com |

| 2-(2,6-dibromophenyl)-3-heteroaryl-1,3-thiazolidin-4-ones | HIV-1 | Selective HIV-1 Reverse Transcriptase (RT) inhibition | bohrium.com |

| 4-Substituted-2-Thiazole Amides | Alphaviruses (e.g., Chikungunya virus) | Blocks subgenomic viral RNA translation and structural protein synthesis | clockss.org |

| Pyrazolo[4,5-e] scholarsresearchlibrary.comglobalresearchonline.netjustia.comthiadiazine derivatives | HIV | Found to be inactive | nih.gov |

Other Noteworthy Biological Activities

The 2-aminothiazole scaffold has been identified as a promising starting point for the development of agents against protozoal infections. scholarsresearchlibrary.comclockss.orgglobalresearchonline.netacs.org For instance, the antiparasitic drug Nitazoxanide, which contains a thiazole ring, has been reported as an effective antiprotozoal agent and has also been investigated for its activity against Mycobacterium tuberculosis. globalresearchonline.net

In the search for new treatments for tuberculosis and malaria, a series of compounds based on a 2-amino-4-(2-pyridyl) thiazole scaffold were synthesized and tested. These derivatives were evaluated for their in vitro activity against Mycobacterium tuberculosis and the chloroquine-sensitive strain of Plasmodium falciparum, the parasite responsible for malaria. This highlights the versatility of the thiazole core in targeting a range of infectious organisms.

Several studies have explored the antioxidant potential of 2-aminothiazole derivatives. scholarsresearchlibrary.commdpi.com Antioxidants are crucial for protecting cells from damage caused by free radicals. The antioxidant activity of these compounds is often evaluated using in vitro methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Novel thiazole and thiazolidinone derivatives featuring phenolic fragments have been synthesized and shown to possess antioxidant capabilities. Similarly, a study on phenolic thiazoles confirmed their antioxidant and antiradical activity through in vitro evaluation and electrochemical studies. The synthesis of 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole (89) resulted in a compound with significant antioxidant potential in scavenging free radicals. mdpi.com Another investigation into novel aminothiazole derivatives with various phenyl substituents on the thiazole ring also demonstrated antioxidant activity through multiple assay methods.

Substituted 2-aminothiazole derivatives have been reported as dopaminergic agents. scholarsresearchlibrary.com Dopamine (B1211576) receptor agonists are used in the treatment of conditions like Parkinson's disease. globalresearchonline.net For example, Pramipexole, which contains a 2-aminothiazole core, is a dopamine agonist used to treat Parkinson's disease and restless legs syndrome. globalresearchonline.net While its exact mechanism is not fully understood, it is believed to act by stimulating dopamine receptors. globalresearchonline.net The potential for thiazole derivatives to interact with dopamine receptors has been noted in several reviews of the compound class, suggesting an avenue for developing new neuroprotective or psychotropic agents. scholarsresearchlibrary.com

Structure Activity Relationship Sar Studies of 4 2,4 Dichlorophenyl 1,3 Thiazol 2 Amine Derivatives

Impact of Aromatic Substituents on Biological Activity

The nature and position of substituents on the phenyl ring of 4-aryl-1,3-thiazol-2-amine scaffolds play a critical role in modulating their biological activity. Studies on analogous series of compounds reveal that the lipophilicity and electronic properties of these substituents are key determinants of efficacy.

For instance, research on 2-amino-1,3,4-thiadiazole (B1665364) derivatives has shown that the presence of a halogen on the phenyl ring tends to increase antibacterial activity, particularly against Gram-positive bacteria. nih.gov Conversely, oxygenated substituents on the phenyl ring were found to impart significant antifungal activity. nih.gov In a series of 2-amino-4-aryl thiazole (B1198619) derivatives tested for 5-lipoxygenase (5-LOX) inhibition, a para-fluoro substituted compound was identified as a potent inhibitor with an IC₅₀ of approximately 10 μM. rsc.org This suggests that electron-withdrawing groups at specific positions can enhance inhibitory action.

The inhibitory effect of certain derivatives is correlated with the lipophilicity of the compounds, where substitution at the para position of the benzene (B151609) ring with a trifluoromethyl (CF₃) group or a chlorine atom improved antimicrobial activity. nih.gov In studies of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, those with a lipophilic para-substituent on the C4-phenyl ring demonstrated the most promising antifungal activity against Candida albicans. nih.gov

Table 1: Effect of Aromatic Ring Substituents on Biological Activity in Analogous Thiazole/Thiadiazole Series Note: This table compiles data from various related thiazole series to illustrate general SAR principles.

| Base Scaffold | Aromatic Substituent | Target/Activity | Observation | Reference |

| 2-Amino-1,3,4-thiadiazole | Halogen (general) | Antibacterial | Increased activity against Gram-positive bacteria. | nih.gov |

| 2-Amino-1,3,4-thiadiazole | Oxygenated groups | Antifungal | Imparted significant antifungal activity. | nih.gov |

| 2-Amino-4-aryl thiazole | p-Fluoro | 5-LOX Inhibition | Potent inhibition (IC₅₀ ~10 μM). | rsc.org |

| 2-Amino-1,3,4-thiadiazole | p-CF₃, p-Chloro | Antimicrobial | Improved activity, correlated with lipophilicity. | nih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole | p-Chloro, p-Bromo, p-Methyl | Anti-Candida | Lipophilic para-substituents showed high activity (MIC 3.9 μg/mL). | nih.gov |

Influence of 2-Amino Group Modifications on Pharmacological Efficacy

The 2-amino group of the thiazole ring is a critical site for modification, and alterations at this position significantly influence pharmacological outcomes. Derivatization of this primary amino group can lead to distinct classes of compounds with varied potency. nih.gov

In some series, a free amine group is essential for maximum biological activity, with substitution leading to a decrease in potency. nih.gov However, in other contexts, modification of this group is a successful strategy for enhancing efficacy. For example, the synthesis of thiazolyl resorcinols as human tyrosinase inhibitors showed that alkylation or acylation of the 2-amino group produced two active lines of compounds, referred to as "Amines" and "Amides". nih.gov While the core thiazole and resorcinol (B1680541) rings were decisive for inhibition, the specific nature of the substituents at the 2-amino group appeared less critical, allowing for a degree of structural flexibility. nih.gov

A notable modification involves replacing the amino group with a hydrazine (B178648) substituent. In a study on 4-substituted-1,3-thiazole derivatives, the introduction of a hydrazine group at the C2 position was correlated with a significant increase in antifungal efficiency against Candida species when compared to analogues with an unsubstituted 2-amino group. nih.gov

Table 2: Impact of 2-Amino Group Modification on Antifungal Activity

| Compound Series | C2-Substituent | Target Strain | MIC (μg/mL) | Observation | Reference |

| 4-phenyl-1,3-thiazole | -NH₂ | C. albicans ATCC 10231 | 125 | Moderate activity. | nih.gov |

| 4-phenyl-1,3-thiazole | -NHNH₂ | C. albicans ATCC 10231 | 7.8 | Significantly increased antifungal efficiency. | nih.gov |

Role of Substituents at the 5-Position of the Thiazole Ring

For instance, the introduction of a carboxanilide side chain at the fifth position of the thiazole ring has been explored for its cytostatic effects. nih.gov The synthesis of 2-aminothiazole-5-carbamides has been investigated as a route to potential anticancer agents. nih.gov Another strategy involves introducing an arylazo moiety at this position. The acylation of 2-amino-4-phenyl-5-phenylazothiazole derivatives yielded compounds with good antimicrobial activity against various bacterial and fungal strains, including E. coli, S. aureus, A. niger, and A. oryzae. nih.gov

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional structure and conformational flexibility of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine derivatives are intrinsically linked to their biological activity. Molecular docking and conformational analysis studies provide insights into how these molecules interact with their target enzymes.

Molecular docking studies on related thiazole derivatives have confirmed that these compounds can effectively bind to the amino acid residues within the active sites of target enzymes like COX-1, COX-2, and 5-LOX. frontiersin.org This binding is a key determinant of their inhibitory potential. For example, potent 2-amino-4-aryl thiazole inhibitors of 5-LOX are believed to act through competitive inhibition, where the molecule competes with the natural substrate for the active site. rsc.org This mechanism is supported by kinetic studies showing that the maximal velocity (Vmax) of the enzyme reaction remains constant while the Michaelis constant (Km) increases in the presence of the inhibitor. rsc.org

The conformation of substituents also plays a role. In a comparative study, 2-hydrazinyl-4-substituted-1,3-thiazole derivatives showed improved interaction with a target enzyme compared to their 2-amino counterparts, which was attributed to the presence of the hydrazine substituent and an additional phenyl ring. nih.gov However, this increased molecular flexibility from the C2-hydrazine bridge was also associated with a greater spatial dispersion of the predicted binding poses. nih.gov The binding affinity of these ligands was found to increase with the lipophilicity of the substituent at the C4-position of the thiazole ring, highlighting the interplay between electronic, steric, and hydrophobic properties in determining the binding mode and affinity. nih.gov

Mechanistic Elucidation of Biological Actions

Enzyme Inhibition Studies (e.g., COX-1, COX-2, 5-LOX, PARP-1, Topo-II, KPNB1)

While direct enzymatic inhibition data for 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), poly(ADP-ribose) polymerase-1 (PARP-1), topoisomerase-II (Topo-II), or karyopherin-β1 (KPNB1) are not extensively detailed in the available scientific literature, the broader family of 2-aminothiazole (B372263) derivatives has been investigated against several of these targets.

Compounds containing the 2-aminothiazole scaffold have demonstrated varied biological activities, including anti-inflammatory and enzyme-inhibitory properties. chemicalbook.commdpi.com For instance, studies on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have identified them as direct inhibitors of 5-LOX. nih.gov One such compound, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, was found to be a potent LOX inhibitor with an IC50 value of 127 nM. nih.gov Other research has indicated that certain 2-aminothiazole derivatives can act as inhibitors of both COX-1 and COX-2. nih.gov

Furthermore, the 2-aminothiazole structure has been incorporated into potent inhibitors of PARP-1. mdpi.com Specifically, derivatives of 4-(2,4-diethoxyphenyl)thiazol-2-amine were identified as effective PARP-1 inhibitors, which are crucial enzymes in the context of DNA repair and cancer therapy. mdpi.com The inhibitory activities of these related compounds suggest the potential for molecules like this compound to interact with these enzyme systems.

Table 1: Enzyme Inhibition by Structurally Related 2-Aminothiazole Derivatives

| Compound Class/Derivative | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| N-aryl-4-aryl-1,3-thiazole-2-amines | 5-LOX | Potent inhibition (e.g., IC50 = 127 nM for N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine) | nih.gov |

| 4,5-diphenyl thiazole (B1198619) derivatives | COX-1/COX-2 | Inhibition with a preference for COX-2 | nih.gov |

| 4-(2,4-diethoxyphenyl)thiazol-2-amine derivatives | PARP-1 | Potent inhibition | mdpi.com |

Receptor Binding Profiling (e.g., Estrogen Receptors, Adenosine (B11128) Receptors)

Specific receptor binding data for this compound at estrogen or adenosine receptors is limited. However, research into analogous structures provides insight into the potential for this compound class to interact with these receptors.

The estrogen receptor (ER) is a significant target in breast cancer therapy. nih.gov A study on benzo[d]imidazo[2,1-b]thiazole derivatives, which contain a fused thiazole ring system, demonstrated good inhibitory effects on the ER-positive MCF-7 breast cancer cell line. nih.gov Molecular docking studies from this research suggested that these compounds could bind within the active site of ERα. nih.gov Similarly, in silico screening of 1,3,4-thiadiazole (B1197879) derivatives has been used to identify potential ligands for the estrogen receptor. biointerfaceresearch.com

Regarding adenosine receptors, various thiazole-containing compounds have been identified as antagonists. Novel non-xanthine 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives have been shown to possess high affinity and selectivity for the adenosine A(1) receptor. nih.gov In other work, a compound featuring a 1,3-thiazole ring connected to a 3-(dichlorophenyl)-isoxazole group was characterized as a specific and competitive antagonist of the adenosine A3 receptor (A3R). nih.gov These findings highlight the versatility of the thiazole scaffold in targeting different adenosine receptor subtypes.

Table 2: Receptor Binding Activity of Structurally Related Thiazole Derivatives

| Compound Class/Derivative | Target Receptor | Observed Activity | Reference |

|---|---|---|---|

| Benzo[d]imidazo[2,1-b]thiazoles | Estrogen Receptor α (ERα) | Inferred inhibition via cytotoxicity in ER+ cells and supported by docking studies. | nih.gov |

| 4-Phenyl-2-(phenylcarboxamido)-1,3-thiazoles | Adenosine A(1) Receptor | High affinity and substantial selectivity. | nih.gov |

| Thiazole derivative linked to 3-(dichlorophenyl)-isoxazole | Adenosine A3 Receptor (A3R) | Specific competitive antagonist. | nih.gov |

Cellular Pathway Modulation

The modulation of cellular pathways by this compound has not been directly elucidated. However, based on the enzymatic and receptor-level activities of related compounds, it can be inferred that molecules of this class have the potential to influence several key signaling pathways.

The inhibition of COX and LOX enzymes by thiazole derivatives suggests a role in modulating inflammatory pathways by interfering with the production of prostaglandins (B1171923) and leukotrienes. nih.gov Similarly, the inhibition of PARP-1 by related compounds indicates a potential to affect the DNA damage response and repair pathways, a mechanism of significant interest in oncology. mdpi.com Interaction with nuclear hormone receptors like the estrogen receptor would directly impact gene transcription and cellular proliferation pathways in hormone-sensitive tissues. nih.gov Furthermore, antagonism of adenosine receptors can influence a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation, through G-protein coupled receptor signaling. nih.govnih.gov The 2-aminothiazole scaffold has been explored for its potential to modulate various cellular processes, leading to anticancer and autoimmune disorder treatments. chemicalbook.com

Investigation of Reactive Metabolite Formation and Toxicophore Concerns for 2-Aminothiazole Scaffolds

The 2-aminothiazole moiety is recognized as both a privileged structure in medicinal chemistry and a potential structural alert or toxicophore. nih.govresearchgate.net This duality stems from its susceptibility to metabolic activation by cytochrome P450 (CYP) enzymes, which can generate reactive metabolites (RMs). acs.org These RMs are often electrophilic and can form covalent bonds with cellular macromolecules like proteins and DNA, potentially leading to toxicity. acs.org

Quantum chemical studies have explored the biotransformation of the 2-aminothiazole (ATZ) group. acs.org These investigations revealed several potential metabolic pathways, including epoxidation of the C4-C5 double bond, S-oxidation, N-oxidation, and oxaziridine (B8769555) formation. acs.orguni-duesseldorf.de The analysis indicated that epoxidation is the most kinetically and thermodynamically favorable pathway, and the presence of the 2-amino group further facilitates this reaction by lowering the activation energy barrier. acs.org Following epoxidation, the thiazole ring can undergo scission, leading to the formation of highly reactive and potentially toxic species such as acyl thiourea (B124793). uni-duesseldorf.de

However, the likelihood of reactive metabolite formation is not guaranteed by the mere presence of the 2-aminothiazole scaffold. researchgate.net Structural modifications can significantly influence the metabolic fate of the compound. For instance, the presence of a substituent at the C4 or C5 position of the thiazole ring can sterically hinder the epoxidation process, potentially shifting metabolism towards less toxic pathways. researchgate.net Given that this compound possesses a bulky dichlorophenyl group at the C4 position, this may mitigate concerns related to toxicophore-mediated bioactivation.

Table 3: Potential Metabolic Activation Pathways of the 2-Aminothiazole Scaffold

| Metabolic Reaction | Mediating Enzyme | Resulting Metabolite/Intermediate | Toxicological Concern | Reference |

|---|---|---|---|---|

| C4-C5 Epoxidation | Cytochrome P450s (CYPs) | Thiazole Epoxide | Highly electrophilic, potential for covalent binding and ring-opening to form more toxic species. | acs.orguni-duesseldorf.de |

| S-Oxidation | Cytochrome P450s (CYPs) | Thiazole S-oxide | Considered a potential reactive metabolite. | acs.orguni-duesseldorf.de |

| Thiazole Ring Scission | (Following epoxidation) | Acyl thiourea | Considered a pro-toxin. | uni-duesseldorf.de |

| N-Oxidation | Cytochrome P450s (CYPs) | N-oxide metabolite | Potential reactive metabolite. | acs.orguni-duesseldorf.de |

Advanced Computational and in Silico Studies

Molecular Docking Analyses with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com It is widely employed to understand the binding mechanisms of ligands with their protein targets, predicting binding affinities and guiding the design of new drug candidates. For thiazole (B1198619) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Research on aminothiazole derivatives has frequently involved docking against various protein targets implicated in diseases like cancer and microbial infections. For instance, studies on similar thiazole-containing compounds have evaluated their binding affinity against targets like the epidermal growth factor receptor (EGFR) kinase, a key protein in cancer progression. nih.gov The goal of these analyses is to correlate the predicted binding energy (often expressed in kcal/mol) with potential biological activity. Lower binding energy values typically indicate a more stable and favorable interaction.

Key findings from docking studies on analogous thiazole structures often reveal the importance of the thiazole ring and its substituents in forming critical interactions within the active site of the target protein. The amine group and the phenyl ring are frequently involved in forming hydrogen bonds and hydrophobic contacts with specific amino acid residues.

Table 1: Representative Molecular Docking Data for Thiazole Analogues

| Compound Analogue | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Example) |

|---|---|---|---|

| 4-phenyl-thiazole derivative | EGFR Kinase | -2.2 | Not Specified nih.gov |

| 4-pyridyl-thiazole derivative | EGFR Kinase | > -2.2 | Not Specified nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine deriv. | PDB: 1JIJ (S. aureus) | Good Docking Score | Not Specified nih.gov |

Note: Data is based on studies of structurally related thiazole derivatives to illustrate the application of molecular docking.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and stability of molecules. espublisher.com These calculations provide insights into various molecular properties and reactivity descriptors. A key aspect of this analysis is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. espublisher.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to be excited. materialsciencejournal.orgscispace.com

For thiazole derivatives, DFT calculations help in understanding how different substituents on the phenyl and thiazole rings affect the electronic distribution and reactivity of the molecule. These studies can predict the most likely sites for electrophilic and nucleophilic attack and help explain the molecule's interaction with biological targets at an electronic level.

Table 2: Quantum Chemical Parameters Calculated via DFT for Analogous Structures

| Parameter | Description | Typical Value Range (eV) | Significance |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5 to -7 | Electron-donating ability materialsciencejournal.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 | Electron-accepting ability espublisher.com |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 3 to 5 | Chemical reactivity, stability espublisher.com |

Note: Values are representative based on DFT studies of various organic molecules and serve as an illustrative example.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations are often performed after molecular docking to assess the stability of the predicted ligand-protein complex. By simulating the complex in a dynamic environment that mimics physiological conditions (including water and ions), researchers can observe how the ligand's binding pose and interactions evolve. mdpi.com

A key metric used in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the ligand and protein in a given timeframe compared to their initial docked conformation. A stable RMSD value over the simulation period (e.g., nanoseconds) suggests that the ligand remains securely bound in the active site. These simulations can confirm the stability of hydrogen bonds and other interactions predicted by docking, providing a more realistic and dynamic picture of the binding event. mdpi.com

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

In silico ADME prediction is a critical step in modern drug discovery, used to evaluate the pharmacokinetic properties of a compound before it undergoes expensive synthesis and testing. Various computational models and software (e.g., SwissADME, pkCSM) are used to predict a molecule's drug-likeness based on its structure. dmed.org.uamspsss.org.ua These predictions help to identify candidates with favorable profiles for oral bioavailability and appropriate distribution within the body.

Key parameters evaluated include adherence to established guidelines like Lipinski's Rule of Five, which predicts poor absorption or permeation if a molecule violates certain thresholds for molecular weight, lipophilicity (LogP), hydrogen bond donors, and hydrogen bond acceptors. Other important predicted properties include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like cytochrome P450. nih.gov Studies on various thiazole derivatives consistently show that these compounds often exhibit promising ADME properties, making them attractive scaffolds for further development. nih.govmdpi.com

Table 3: Predicted ADME Properties for Thiazole Analogues

| Property | Description | Predicted Outcome for Thiazole Analogues |

|---|---|---|

| Lipinski's Rule of Five | Assesses drug-likeness for oral bioavailability. | Generally compliant dmed.org.ua |

| GI Absorption | Prediction of absorption from the gut. | High amazonaws.com |

| BBB Permeation | Ability to cross the blood-brain barrier. | Variable, often predicted as non-permeant amazonaws.com |

| Cytochrome P450 (CYP) Inhibition | Potential for drug-drug interactions. | Often predicted as non-inhibitors of major isoforms mspsss.org.ua |

Note: This table summarizes general findings for the thiazole class of compounds from various in silico studies.

Prediction of Biological Activity and Toxicity Profiles

Beyond pharmacokinetics, computational tools can also predict the likely biological activities and potential toxicity of a compound. This is often achieved using Quantitative Structure-Activity Relationship (QSAR) models or by screening the molecule against databases of known bioactive compounds. These methods can suggest potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory activities, which are common for the thiazole scaffold. mdpi.commdpi.com

Toxicity prediction is equally important to flag potential liabilities early in the discovery process. In silico models can predict various toxicity endpoints, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity. The results of these predictions help prioritize compounds with a higher probability of success and a lower risk of causing adverse effects. For many novel thiazole derivatives, in silico analyses predict low toxicity, further enhancing their appeal as potential drug candidates. dmed.org.uamspsss.org.ua

Design and Development of Derivatives, Prodrugs, and Advanced Medicinal Chemistry

Design and Synthesis of Hybrid Molecules Incorporating the 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Scaffold

The this compound core is a privileged scaffold in drug discovery, frequently utilized as a building block for creating more complex hybrid molecules. nih.govnih.gov The primary amino group at the C2 position of the thiazole (B1198619) ring is a key functional handle for synthetic elaboration, allowing for the introduction of various pharmacophores through reactions like Schiff base formation and acylation. amazonaws.commdpi.com

One common strategy involves the condensation of the 2-amino group with various aldehydes to form Schiff base derivatives. For instance, new thiazole-based Schiff bases have been synthesized by reacting 2-aminothiazole (B372263) derivatives with substituted benzaldehydes, often in eco-friendly solvents like polyethylene (B3416737) glycol (PEG-400). amazonaws.com This approach allows for the systematic exploration of structure-activity relationships by varying the substituents on the aldehyde. A series of N,4-diaryl-1,3-thiazole-2-amines were designed as tubulin inhibitors, where the amino group acts as a linker between the core thiazole and another aromatic ring, demonstrating the utility of this position for creating extended molecular architectures. nih.gov

Another approach is the acylation of the 2-amino group to form amide hybrids. This has been used to connect the thiazole scaffold to other heterocyclic systems, such as imidazole, to create molecules with potential antimicrobial activity. nih.gov The synthesis generally involves converting a carboxylic acid on the partner molecule into its acid chloride, followed by reaction with the 2-aminothiazole. nih.gov These hybrid molecules aim to combine the known biological activities of different pharmacophores into a single entity, potentially leading to synergistic effects or novel mechanisms of action.

The synthesis of these derivatives often starts with the Hantzsch thiazole synthesis, a classic and reliable method where an α-haloketone (in this case, 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one) reacts with a thiourea (B124793) derivative. acgpubs.org This foundational reaction establishes the core this compound structure, which is then elaborated upon to produce a diverse range of hybrid compounds.

| Hybrid Type | Synthetic Strategy | Potential Application | Reference Example |

|---|---|---|---|

| Schiff Base Derivatives | Condensation of the 2-amino group with various substituted aldehydes. amazonaws.com | Anticancer, Antimicrobial amazonaws.com | (1-(5-(2,4-dichlorophenyl)-2-((benzylidene)amino)thiazol-4-yl)ethan-1-one type structures amazonaws.com |

| N,4-Diaryl Amines | Linking an additional aryl group via the 2-amino function. nih.gov | Antiproliferative (Tubulin Inhibition) nih.gov | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine nih.gov |

| Amide Hybrids | Acylation of the 2-amino group with carboxylic acid derivatives (e.g., imidazole-containing acids). nih.gov | Antimicrobial nih.gov | 4-(2-N-butyl-4-chloro-5-hydroxymethyl-imidazol-1-yl-methyl-biphenyl-2-carboxylic acid-(substitutedphenyl-thiazole)-amides nih.gov |

Development of Prodrugs for Enhanced Therapeutic Delivery

The 2-amino group of the this compound scaffold is a prime target for prodrug design. nih.gov Prodrugs are inactive or less active precursors that are converted into the active drug within the body, a strategy used to overcome pharmaceutical challenges like poor solubility, instability, or inadequate membrane penetration. nih.govresearchgate.netnih.gov For amine-containing drugs, the primary amino group's tendency to be ionized at physiological pH can limit passive diffusion across biological membranes. nih.gov

Several prodrug strategies applicable to primary amines could be employed for this scaffold: researchgate.net

N-Acylation: Attaching an acyl group can mask the polarity of the amine. (Acyloxy)alkyl carbamates are a well-known prodrug class that can improve lipophilicity. These are designed to be cleaved by ubiquitous esterase enzymes in the body to release the parent amine. researchgate.net

Schiff Bases (Imines): Formation of an imine by reacting the amine with an aldehyde or ketone can create a prodrug that is hydrolyzed back to the amine under physiological pH conditions. However, the stability of these linkages can be a challenge. nih.gov

Azo Conjugates: For aromatic amines, conjugation to form an azo bond (–N=N–) has been used for colon-specific drug delivery. These prodrugs are cleaved by azoreductase enzymes produced by gut microbiota. While the 2-amino group on the thiazole is not aromatic in the same sense as an aniline, this strategy highlights the diversity of enzymatic cleavage approaches. nih.gov

Phosphoryl Derivatives: Attaching a phosphate (B84403) group can dramatically increase water solubility, which is useful for parenteral formulations. nih.gov These phosphate esters are typically cleaved by alkaline phosphatase enzymes, which are abundant in the body. researchgate.net

The selection of a specific promoiety depends on the desired therapeutic outcome, such as enhancing oral bioavailability, achieving targeted delivery, or improving aqueous solubility for intravenous administration. nih.gov

| Prodrug Approach | Promoieties | Activation Mechanism | Potential Advantage |

|---|---|---|---|

| N-Acyloxyalkyl Carbamates | (Acyloxy)alkyl groups | Enzymatic (esterases) researchgate.net | Improved lipophilicity and membrane permeability researchgate.net |

| Schiff Bases (Imines) | Aldehyde or ketone-derived groups | Chemical (pH-dependent hydrolysis) nih.gov | Masks amine polarity nih.gov |

| N-Phosphoryl Derivatives | Phosphate esters | Enzymatic (alkaline phosphatases) researchgate.net | Increased aqueous solubility nih.gov |

| "Trimethyl Lock" Systems | Lactone-derived phenolic amides | Spontaneous cyclization at physiological pH nih.gov | Tunable release rates nih.gov |

Exploration of Bioisosteric Replacements

Bioisosterism is a cornerstone of modern medicinal chemistry, involving the substitution of one atom or group with another that has similar physical or chemical properties to enhance a molecule's potency, selectivity, or pharmacokinetic profile. drughunter.comipinnovative.com For the this compound scaffold, bioisosteric modifications can be considered for both the dichlorophenyl ring and the thiazole core. cambridgemedchemconsulting.comnih.gov

Phenyl Ring Replacements: The 2,4-dichlorophenyl group is a common feature in bioactive compounds, but it can be a site of metabolic liability or contribute to off-target effects. Replacing it with bioisosteres can modulate these properties. cambridgemedchemconsulting.com

Heteroaromatic Rings: Replacing the phenyl ring with five- or six-membered heteroaromatic rings like pyridine, pyrimidine, or even another thiazole can alter polarity, solubility, and metabolic stability. cambridgemedchemconsulting.com Introducing nitrogen atoms can reduce metabolism mediated by cytochrome P450 enzymes and provide new hydrogen bond acceptor sites. cambridgemedchemconsulting.com

Alternative Halogenation Patterns: Swapping the 2,4-dichloro pattern for other substitutions, such as a 4-fluoro or a trifluoromethyl group, can block sites of metabolism or alter electronic properties that influence target binding. cambridgemedchemconsulting.com

Saturated Rings: In some cases, replacing the aromatic ring with non-aromatic carbocyclic structures like bicyclo[1.1.1]pentane can improve solubility and the fraction of sp³ carbons (Fsp³), which often correlates with better clinical success. tcichemicals.com

Thiazole Ring Replacements: The thiazole ring itself can be replaced by other five-membered heterocycles to fine-tune the molecule's properties. nih.gov

Oxadiazoles and Thiadiazoles: 1,2,4-oxadiazoles and 1,3,4-thiadiazoles are frequently used as bioisosteres for amides and esters, and can also serve as replacements for a thiazole ring. researchgate.netnih.gov The exchange of sulfur for oxygen or a rearrangement of the heteroatoms can subtly alter the geometry, electronic distribution, and hydrogen bonding capacity of the molecule. nih.gov

Pyrazoles and Imidazoles: These heterocycles offer different arrangements of nitrogen atoms, providing alternative hydrogen bond donor and acceptor patterns which can lead to different interactions with a biological target. cambridgemedchemconsulting.com

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Reference |

|---|---|---|---|

| 2,4-Dichlorophenyl | Pyridyl, Pyrimidyl | Increase polarity, reduce CYP metabolism, improve solubility. cambridgemedchemconsulting.com | cambridgemedchemconsulting.com |

| 2,4-Dichlorophenyl | 4-Fluorophenyl, 3-Trifluoromethylphenyl | Block metabolic sites, alter electronics. cambridgemedchemconsulting.com | cambridgemedchemconsulting.com |

| 2,4-Dichlorophenyl | Bicyclo[1.1.1]pentane | Increase Fsp³, improve solubility and physicochemical properties. tcichemicals.com | tcichemicals.com |

| 1,3-Thiazole | 1,2,4-Oxadiazole | Metabolically stable analog, alters electronic and geometric properties. researchgate.net | researchgate.net |

| 1,3-Thiazole | Pyrazole | Provides different hydrogen bond donor/acceptor patterns. cambridgemedchemconsulting.com | cambridgemedchemconsulting.com |

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.net MCRs are ideal for generating large libraries of structurally diverse compounds for high-throughput screening. nih.gov The thiazole scaffold is particularly amenable to synthesis via MCRs, most notably variations of the Hantzsch synthesis. acgpubs.orgnih.gov

To diversify the this compound scaffold, an MCR approach could involve reacting:

An α-haloketone (e.g., 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one)

A source of the thiocarbonyl group (e.g., thiourea, isothiocyanates)

A third or fourth component to introduce diversity.

For example, a three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates can rapidly produce novel and diversely substituted thiazole derivatives under mild conditions. iau.ir Chemoenzymatic MCRs have also been developed, using enzymes like trypsin to catalyze the one-pot synthesis of thiazoles with high yields. nih.gov Another MCR involves the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of a catalyst to produce thiazole derivatives in good yields. nih.gov

By systematically varying the starting materials in these MCRs, a vast chemical space around the core thiazole scaffold can be explored efficiently. For instance, using different substituted thioureas or a range of α-haloketones would lead to a library of analogs with modifications at the N2 and C4/C5 positions of the thiazole ring, respectively. This rapid generation of analogs is invaluable in the early stages of drug discovery for identifying lead compounds. researchgate.net

Analytical and Spectroscopic Characterization Techniques in Research on 4 2,4 Dichlorophenyl 1,3 Thiazol 2 Amine

The definitive identification and structural confirmation of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine in research settings rely on a combination of sophisticated analytical and spectroscopic techniques. These methods provide a comprehensive understanding of the molecule's atomic connectivity, three-dimensional arrangement, and the non-covalent forces that govern its crystal packing.

Future Research Directions and Therapeutic Potential

Targeting Specific Disease Indications

The versatility of the thiazole (B1198619) scaffold allows for its application across a multitude of disease areas. spast.org Derivatives of 2-aminothiazole (B372263) have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govbenthamdirect.com The future direction for 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine and its analogs involves a more focused investigation into these therapeutic areas to identify specific molecular targets and disease pathways.

Anticancer Activity: Thiazole derivatives have been identified as potent anticancer agents, acting through various mechanisms such as the inhibition of kinases, matrix metalloproteinases, and anti-apoptotic proteins. nih.gov Some derivatives target lactate (B86563) dehydrogenase (LDH), an enzyme crucial for the altered glycolytic metabolism in invasive tumor cells. acs.org Research is ongoing to evaluate dichlorophenyl-substituted thiazoles for their efficacy against specific cancer cell lines, particularly those resistant to current therapies. nih.govijcce.ac.ir For example, studies on related compounds have demonstrated significant cytotoxic activity against cervical (HeLa), lung (A549), and glioblastoma (U87) cancer cells. ijcce.ac.ir

Antimicrobial Effects: The thiazole ring is a core component of several clinically used antimicrobial drugs. benthamdirect.comnih.gov Research efforts are directed at exploring the potential of this compound derivatives against a broad spectrum of bacteria and fungi. The mechanism often involves the inhibition of essential microbial enzymes or pathways. nih.govnih.gov

Neurodegenerative Diseases: There is emerging interest in 1,3-thiazole derivatives for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. benthamdirect.com A related compound, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, has shown potent and selective inhibition of monoamine oxidase B (MAO-B), an important target in Parkinson's disease therapy. mdpi.com This suggests that the dichlorophenyl moiety, when combined with a heterocyclic core, can be a key structural feature for designing new central nervous system agents. Future studies will likely explore the potential of this compound to modulate neuroinflammation and oxidative stress, which are key pathological processes in these disorders. mdpi.com

Anti-inflammatory Properties: Thiazole-containing compounds, such as the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, are well-established in clinical practice. benthamdirect.com The anti-inflammatory potential of novel 2-aminothiazole derivatives continues to be an active area of research, with studies focusing on their ability to inhibit key inflammatory mediators. mdpi.com

Table 1: Potential Therapeutic Indications for Thiazole Derivatives

| Therapeutic Area | Potential Mechanism of Action | Relevant Findings from Related Compounds | Citations |

|---|---|---|---|

| Oncology | Inhibition of kinases, lactate dehydrogenase (LDH), and anti-apoptotic proteins; Induction of apoptosis. | Derivatives show cytotoxicity against various cancer cell lines (HCT-116, HepG2, HeLa, A549). | nih.govacs.orgijcce.ac.ir |

| Infectious Diseases | Inhibition of essential microbial enzymes and pathways. | Broad-spectrum antibacterial and antifungal activity observed in various thiazole derivatives. | nih.govnih.govnih.gov |

| Neurodegenerative Diseases | Inhibition of enzymes like monoamine oxidase B (MAO-B); modulation of neuroinflammation and oxidative stress. | Dichlorophenyl-containing compounds show potent MAO-B inhibition, a target for Parkinson's disease. | benthamdirect.commdpi.com |

| Inflammation | Inhibition of inflammatory mediators. | The thiazole scaffold is present in established anti-inflammatory drugs like Meloxicam. | benthamdirect.commdpi.com |

Addressing Drug Resistance Mechanisms

A significant challenge in modern medicine is the emergence of drug resistance in both cancer and infectious diseases. mdpi.com Thiazole derivatives represent a promising avenue for developing therapies that can circumvent these resistance mechanisms. nih.gov

Overcoming Cancer Drug Resistance: Resistance to anticancer agents can arise from various factors, including mutations in the drug target or increased drug efflux from the cancer cell. mdpi.comwikipedia.org For instance, mutations in the Bcr-Abl kinase lead to resistance against inhibitors like imatinib (B729) in chronic myeloid leukemia. wikipedia.org Research into second-generation inhibitors, some containing thiazole scaffolds like Dasatinib, has shown efficacy against many of these resistant mutations. ijcce.ac.ir Future research will focus on designing molecules like this compound to either inhibit mutated targets or to act on alternative pathways, thereby restoring sensitivity to treatment. acs.org

Combating Antibiotic Resistance: Bacteria develop resistance by inactivating antibiotics, modifying the drug's target, or expressing efflux pumps that expel the drug. nih.gov The thiazole scaffold is being utilized to develop compounds that can inhibit these resistance mechanisms. For example, researchers are designing thiazole derivatives that act as inhibitors of bacterial efflux pumps or that target virulence factors, which are essential for infection but not for bacterial growth, potentially leading to less selective pressure for resistance. nih.gov

Development of Novel Therapeutic Agents based on Thiazole Scaffolds

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to form key interactions with biological targets. nih.govspast.org The development of novel therapeutic agents hinges on the strategic modification of this core structure.

Structure-Activity Relationship (SAR) Studies: A crucial aspect of future research is the systematic exploration of the structure-activity relationships of this compound. By synthesizing and testing a library of analogs with modifications at various positions of the thiazole and phenyl rings, researchers can identify the structural features essential for potency and selectivity against specific targets. acs.org For example, the position and nature of substituents on the phenyl ring can dramatically influence biological activity. ijcce.ac.ir

Hybrid Molecule Design: A modern drug design strategy involves creating hybrid molecules that combine the thiazole scaffold with other pharmacologically active moieties. ijcce.ac.ir This approach aims to create multifunctional drugs that can hit multiple targets simultaneously, potentially leading to synergistic effects and a lower likelihood of resistance. For instance, combining the thiazole core with a phenylacetamide moiety has yielded compounds with potent cytotoxic effects. ijcce.ac.ir